8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one
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Description
8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H30N2O3 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.22564282 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of diazaspirocycles, including structures similar to the compound , has been a topic of interest due to their complex and intriguing chemical properties. Studies have shown methods for the synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are closely related to the target compound, highlighting the importance of these structures in medicinal chemistry and drug design (Macleod et al., 2006).
Antihypertensive Activity
Research into the antihypertensive activity of similar compounds has been conducted, demonstrating the potential of these structures in the treatment of hypertension. The synthesis and evaluation of related diazaspiro[5.5]undecan-3-ones have been explored, indicating their effectiveness in lowering blood pressure through mechanisms such as alpha-adrenergic receptor blockade (Caroon et al., 1981).
Antimicrobial Applications
Benzofuran derivatives, part of the compound's structure, have been studied extensively for their antimicrobial properties. These studies have highlighted the scaffold's potential in developing new antimicrobial agents, with benzofuran derivatives showing efficacy in various models. The unique structural features and biological activities make these compounds a valuable resource in the search for new treatments against microbial diseases (Hiremathad et al., 2015).
CCR8 Antagonists and Respiratory Diseases
The compound's framework is relevant in the context of CCR8 antagonists, which have been proposed for treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis. This application underscores the broader significance of diazaspiro[5.5]undecane derivatives in medicinal chemistry and their potential role in addressing respiratory diseases (Norman, 2007).
Pharmacological Evaluation
Further pharmacological evaluations of compounds structurally related to the target molecule have shown promising results, particularly in the field of antihypertensive research. These studies provide a foundation for understanding the compound's potential mechanisms of action and therapeutic applications, reinforcing the importance of continued research into such complex molecular architectures for drug development (Clark et al., 1983).
Properties
IUPAC Name |
8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-26-12-3-11-24-17-22(9-6-21(24)25)8-2-10-23(16-22)15-18-4-5-20-19(14-18)7-13-27-20/h4-5,7,13-14H,2-3,6,8-12,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFHLRPXJBTPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCCN(C2)CC3=CC4=C(C=C3)OC=C4)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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